![molecular formula C15H16N4O2 B7470354 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by the nucleotide uridine diphosphate. MRS 2578 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by the nucleotide uridine diphosphate. By blocking the P2Y6 receptor, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 prevents the activation of downstream signaling pathways that are involved in a variety of cellular processes, including proliferation, migration, and inflammation.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cells, such as macrophages, have been shown to be inhibited by 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578, resulting in decreased production of pro-inflammatory cytokines. In addition, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in lab experiments is its selectivity for the P2Y6 receptor, which allows for more precise investigation of the role of this receptor in various cellular processes. However, one limitation of using 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be explored with 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578. One potential direction is the investigation of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in animal models of other inflammatory diseases, such as multiple sclerosis. Additionally, the potential use of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in the treatment of neurological disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 involves several steps. The first step is the synthesis of 2-methylbenzimidazole, which is then reacted with 2,4-dichloropyrimidine to form 2-methyl-6-(2-methylbenzimidazol-1-yl)pyrimidine. This compound is then reacted with methyl iodide to form 1,3-dimethyl-6-(2-methylbenzimidazol-1-yl)methylpyrimidine-2,4-dione, which is subsequently hydrolyzed to form 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578.
Applications De Recherche Scientifique
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been studied for its potential therapeutic applications in a variety of diseases. In cancer, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and glioblastoma. Inflammation is another area where 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been studied, with research suggesting that it may be effective in treating inflammatory bowel disease and rheumatoid arthritis. 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1,3-dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-16-12-6-4-5-7-13(12)19(10)9-11-8-14(20)18(3)15(21)17(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPKQFLCNLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
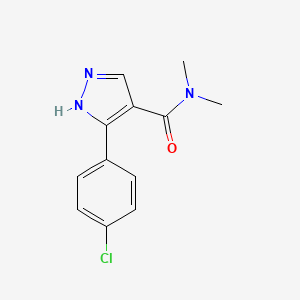
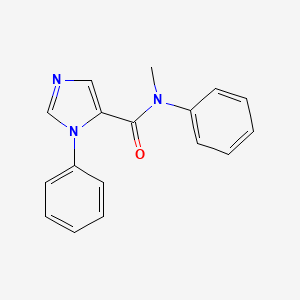
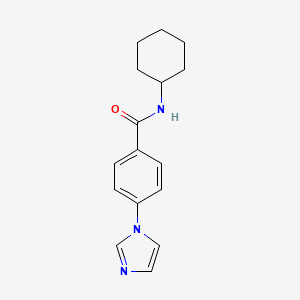
![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
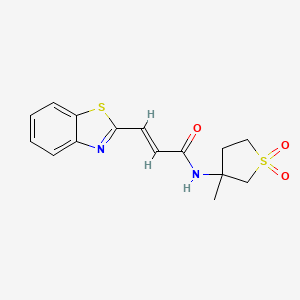
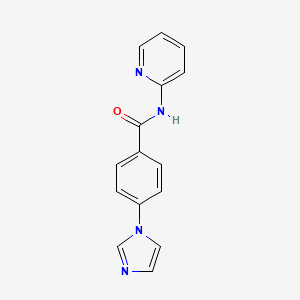
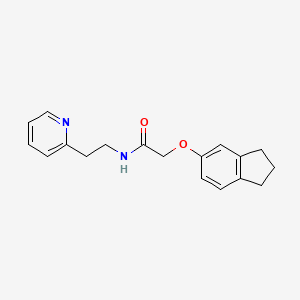
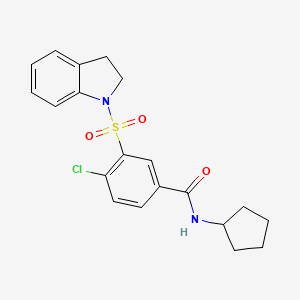
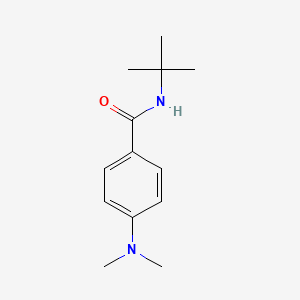
![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)

![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)